

# "CCK-A receptor inhibitor 1" for investigating gastrointestinal motility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | CCK-A receptor inhibitor 1 |           |
| Cat. No.:            | B8601636                   | Get Quote |

## Application Notes: CCK-A Receptor Inhibitor (Devazepide)

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide in the gastrointestinal (GI) system that regulates various digestive processes.[1][2] It is released from I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins.[3] CCK's primary functions include stimulating pancreatic enzyme secretion and gallbladder contraction, inhibiting gastric emptying, and inducing satiety.[1][2][3][4] These effects are mediated through two G protein-coupled receptor subtypes: CCK-A (also known as CCK1) and CCK-B (CCK2).[4] The CCK-A receptor is predominantly found in peripheral tissues like the gallbladder, pancreas, and throughout the smooth muscle and enteric neurons of the GI tract, where it primarily mediates the motor effects of CCK.[1][2][4][5]

Product Description: Devazepide (Formerly MK-329, L-364,718)

Devazepide is a potent, selective, and non-peptide antagonist of the CCK-A receptor.[6][7] It functions by competitively binding to CCK-A receptors, thereby blocking the downstream physiological actions of endogenous CCK.[4] Its high affinity and selectivity for the CCK-A receptor over the CCK-B receptor make it an invaluable tool for elucidating the specific roles of CCK-A receptor signaling in physiological and pathophysiological processes.[7] Devazepide is



orally active and has been used extensively in both animal and human studies to investigate the role of CCK in gastrointestinal motility.[6][8]

Applications in Gastrointestinal Motility Research

Devazepide is a key pharmacological tool for investigating several aspects of GI motility:

- Gastric Emptying: CCK is a primary physiological regulator that slows gastric emptying, particularly of liquids and fats.[1][9] By blocking CCK-A receptors with Devazepide, researchers can study the extent of CCK's contribution to this process. Administration of CCK-A antagonists has been shown to accelerate the gastric emptying of liquid and mixed meals.[1][9]
- Intestinal and Colonic Transit: CCK influences transit time throughout the gut. CCK-A receptor antagonists can accelerate colonic transit time, making them useful for studying conditions like constipation-predominant Irritable Bowel Syndrome (IBS).[1][2]
- Gallbladder Motility: CCK is the principal stimulant for postprandial gallbladder contraction.[2]
   Devazepide effectively inhibits this action, which is useful for studying gallbladder function and the pathogenesis of conditions like cholesterol gallstones, where impaired gallbladder motility is a key factor.[10][11]
- Ileal Brake Mechanism: The "ileal brake" is a feedback mechanism where the presence of fat in the distal ileum inhibits proximal gut motility. Devazepide has been used to demonstrate that this effect is partially mediated by CCK, as it can reverse the delay in transit time induced by ileal lipid infusion.[6][12]

### **Data Presentation**

Table 1: Effect of Devazepide on Gastric Emptying



| Model | Treatment                         | Meal Type                                               | Effect on<br>Gastric<br>Emptying                                                 | Significance     | Reference |
|-------|-----------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------|------------------|-----------|
| Rat   | Devazepide<br>(2.5<br>µmol/kg iv) | Saline                                                  | Attenuated inhibition caused by duodenal casein, peptone, Intralipid, or maltose | Not<br>specified | [8]       |
| Rat   | Devazepide<br>(4 mg/kg,<br>oral)  | Baked bean<br>test meal with<br>ileal lipid<br>infusion | Further<br>delayed<br>gastric<br>emptying                                        | P < 0.01         | [6][12]   |

| Human | Loxiglumide (CCK-A antagonist) | Liquid mixed meal | Significantly accelerated gastric emptying | Not specified |[9] |

Table 2: Effect of Devazepide on Intestinal Transit



| Model | Treatment                        | Parameter<br>Measured                                                     | Effect on<br>Intestinal<br>Transit                 | Significance | Reference |
|-------|----------------------------------|---------------------------------------------------------------------------|----------------------------------------------------|--------------|-----------|
| Rat   | Devazepide<br>(4 mg/kg,<br>oral) | Stomach-<br>to-cecum<br>transit time<br>(with ileal<br>lipid<br>infusion) | Reversed<br>the delay in<br>transit time           | P < 0.01     | [6][12]   |
| Rat   | Devazepide                       | Geometric<br>center of<br>meal (with<br>ileal lipid<br>infusion)          | More<br>proximal<br>distribution<br>(less transit) | P < 0.05     | [6][12]   |

| Human | CCK-A Antagonists | Colonic transit time | Accelerates transit time | Not specified |[1]

## **Visualized Signaling Pathway and Workflows**



Click to download full resolution via product page

Caption: CCK-A receptor signaling pathway and its inhibition by Devazepide.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo gastrointestinal transit studies.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro muscle strip contractility assays.



### **Experimental Protocols**

## Protocol 1: In Vivo Measurement of Gastric Emptying and Intestinal Transit in Rodents

Objective: To evaluate the effect of a CCK-A receptor inhibitor on gastric emptying and small intestinal transit time in rats or mice. This protocol is adapted from methodologies described in the literature.[6][12][13][14]

#### Materials and Reagents:

- CCK-A Receptor Inhibitor (Devazepide)
- Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
- Test Meal: 5% Charcoal in 10% Gum Arabic, or a radiolabeled non-absorbable marker (e.g., <sup>51</sup>Cr-sodium chromate) in a semi-liquid meal.
- Experimental animals (e.g., Male Sprague-Dawley rats, fasted for 18-24 hours with free access to water).
- Oral gavage needles.
- Surgical tools for dissection.
- Scale for weighing stomach contents.
- Ruler for measuring intestinal length.
- Gamma counter (if using a radiolabeled marker).

#### Procedure:

- Animal Preparation: Fast animals overnight (18-24 hours) but allow free access to water to ensure an empty stomach.
- Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment
   (Devazepide) groups. Administer the inhibitor or vehicle by oral gavage at a predetermined



time before the test meal (e.g., 30-60 minutes). A typical oral dose for Devazepide is 4 mg/kg.[6][12]

- Test Meal Administration: Administer a fixed volume of the charcoal or radiolabeled meal via oral gavage (e.g., 1.5 mL for rats). Note the exact time of administration.
- Transit Period: Return the animal to its cage for a specific period (e.g., 20 minutes for intestinal transit, 30-60 minutes for gastric emptying).
- Euthanasia and Dissection: At the end of the transit period, euthanize the animal via an approved method (e.g., CO<sub>2</sub> asphyxiation followed by cervical dislocation). Immediately perform a laparotomy to expose the GI tract.

#### Sample Collection:

- Carefully clamp the pylorus and cardia of the stomach. Remove the stomach, weigh it, remove its contents, and reweigh the empty stomach to determine the weight of the meal remaining.
- For intestinal transit, carefully remove the entire small intestine from the pyloric sphincter to the cecum, ensuring it is not stretched.

#### Measurement:

- Gastric Emptying (%): Calculated as: [1 (Weight of meal in stomach / Total weight of meal administered)] x 100.
- Intestinal Transit (Geometric Center): Lay the small intestine flat on a moist surface.
   Measure the total length. For charcoal meals, measure the distance the charcoal has traveled from the pylorus to the most distal point. For radiolabeled meals, divide the intestine into a set number of equal segments (e.g., 10), and measure the radioactivity in each segment and the stomach.

#### Data Analysis:

• The Geometric Center (GC) is calculated using the formula: GC =  $\Sigma$  (% of marker in each segment × segment number) / 100.



 Compare the mean percent gastric emptying and geometric center between the vehicle and Devazepide-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value < 0.05 is typically considered significant.</li>

## Protocol 2: In Vitro Contractility of Isolated GI Smooth Muscle Strips

Objective: To directly measure the antagonistic effect of Devazepide on CCK-induced contractions of gastrointestinal smooth muscle in an organ bath. This protocol is based on methods for studying isolated muscle strips.[2][15][16]

#### Materials and Reagents:

- CCK-A Receptor Inhibitor (Devazepide)
- CCK agonist (e.g., CCK-8, the sulfated octapeptide)
- Krebs-Henseleit Solution (composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, KH<sub>2</sub>PO<sub>4</sub> 1.2, MqSO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, Glucose 11).
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
- Experimental animals (e.g., Guinea pigs or rats).
- Organ bath system with isometric force transducers and a data acquisition system.
- Surgical tools for dissection.

#### Procedure:

- Tissue Preparation: Euthanize the animal. Immediately dissect the desired tissue (e.g., gallbladder, antrum of the stomach, or a segment of the small intestine). Place the tissue in ice-cold Krebs solution continuously bubbled with carbogen.
- Muscle Strip Preparation: Carefully remove the mucosa. Cut muscle strips (e.g., 8 mm x 2 mm) parallel to the longitudinal or circular muscle fibers.[16]



- Mounting: Suspend each strip vertically in an organ bath chamber (e.g., 5-10 mL) filled with Krebs solution, maintained at 37°C and continuously gassed with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Equilibration: Apply a resting tension of ~1.0 g and allow the strips to equilibrate for at least 60 minutes. During this period, replace the Krebs solution every 15-20 minutes.
- Inhibitor Incubation: After equilibration, add Devazepide (at various concentrations) or its
  vehicle to the organ bath and incubate for a set period (e.g., 20 minutes) to allow for receptor
  binding.
- CCK-Induced Contraction: Generate a cumulative concentration-response curve by adding CCK-8 to the bath in a stepwise manner (e.g., from 10<sup>-11</sup> M to 10<sup>-7</sup> M). Allow the response to each concentration to plateau before adding the next.
- Data Recording: Continuously record the isometric tension throughout the experiment.

#### Data Analysis:

- Measure the amplitude of contraction (in grams or millinewtons) in response to each concentration of CCK-8.
- Normalize the data by expressing each response as a percentage of the maximal contraction observed with CCK-8 alone.
- Plot the concentration-response curves for CCK-8 in the absence and presence of different concentrations of Devazepide.
- The antagonistic effect of Devazepide will be observed as a rightward shift in the concentration-response curve. Calculate the pA<sub>2</sub> value to quantify the potency of Devazepide.
- Use appropriate statistical tests (e.g., ANOVA) to compare curves and determine significance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Involvement of endogenous CCK and CCK1 receptors in colonic motor function PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 3. Mechanisms of CCK signaling from gut to brain PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Effects of Cholecystokinin (CCK) on Gut Motility in the Stomachless Fish Ballan Wrasse (Labrus bergylta) [frontiersin.org]
- 6. The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of devazepide reversed antagonism of CCK-8 against morphine on electrical and mechanical activities of rat duodenum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of peripheral CCK receptor blockade on gastric emptying in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cholecystokinin on gastric motility in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Evodiamine inhibits gastrointestinal motility via CCK and CCK1 receptor in water-avoidence stress rat model PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro effects of cholecystokinin fragments on human gallbladders. Evidence for an altered CCK-receptor structure in a subgroup of patients with gallstones PubMed







[pubmed.ncbi.nlm.nih.gov]

- 16. Effect of cholecystokinin and secretin on contractile activity of isolated gastric muscle strips in guinea pigs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["CCK-A receptor inhibitor 1" for investigating gastrointestinal motility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8601636#cck-a-receptor-inhibitor-1-for-investigating-gastrointestinal-motility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com